![molecular formula C15H13ClO2 B14182192 [1,1'-Biphenyl]-2-yl 2-chloropropanoate CAS No. 887759-72-0](/img/structure/B14182192.png)
[1,1'-Biphenyl]-2-yl 2-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-yl 2-chloropropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a 2-chloropropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl 2-chloropropanoate typically involves the esterification of [1,1’-Biphenyl]-2-ol with 2-chloropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-2-yl 2-chloropropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2-yl 2-chloropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield [1,1’-Biphenyl]-2-ol and 2-chloropropanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: [1,1’-Biphenyl]-2-ol and 2-chloropropanoic acid.
Reduction: [1,1’-Biphenyl]-2-yl 2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-2-yl 2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-yl 2-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the ester and chloropropanoate moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-2-yl acetate
- [1,1’-Biphenyl]-2-yl propanoate
- [1,1’-Biphenyl]-2-yl butanoate
Uniqueness
[1,1’-Biphenyl]-2-yl 2-chloropropanoate is unique due to the presence of the chlorine atom in the propanoate moiety, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from other biphenyl esters and potentially more versatile in various applications.
Propriétés
Numéro CAS |
887759-72-0 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
(2-phenylphenyl) 2-chloropropanoate |
InChI |
InChI=1S/C15H13ClO2/c1-11(16)15(17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3 |
Clé InChI |
OGWIOCQPNKOBKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1=CC=CC=C1C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


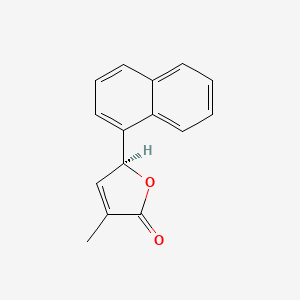
![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
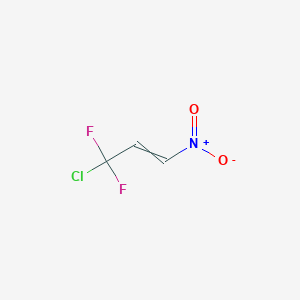
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

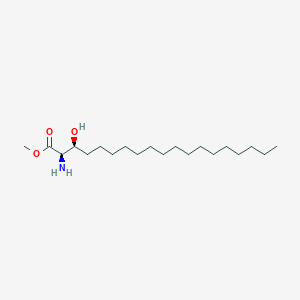
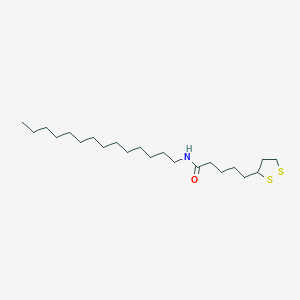
![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
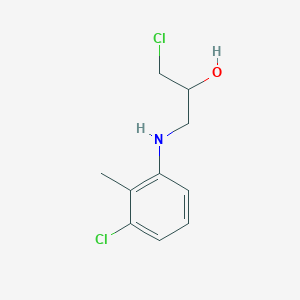
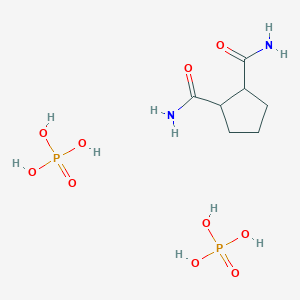
![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
